molecular formula C15H17N3O B2357738 1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one CAS No. 879064-78-5

1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2357738
CAS No.: 879064-78-5
M. Wt: 255.321
InChI Key: SDKRNSPQFYJCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one is a chemical hybrid compound incorporating both pyrrolidin-2-one and benzimidazole scaffolds, designed for advanced pharmacological research. Recent studies on novel hybrid pyrrolidin-2-one derivatives have demonstrated significant potential in preclinical models, exhibiting potent broad-spectrum antiseizure activity in maximal electroshock and 6 Hz tests, as well as robust antinociceptive properties for pain-related research . The multimodal mechanism of action for related lead compounds has been identified to include TRPV1 receptor antagonism and inhibition of voltage-gated sodium channels, suggesting utility in investigating epilepsy and neuropathic pain pathways . The benzimidazole moiety is a privileged structure in medicinal chemistry, known for contributing to the biological activity and stability of drug-like molecules . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-3-8-18-13-7-5-4-6-12(13)16-15(18)11-9-14(19)17(2)10-11/h3-7,11H,1,8-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKRNSPQFYJCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of 1-Methyl-4-(1-Prop-2-Enylbenzimidazol-2-yl)Pyrrolidin-2-One

The target molecule can be deconstructed into three primary subunits:

  • Pyrrolidin-2-one core : A five-membered lactam ring with a methyl group at position 1.
  • Benzimidazole moiety : A bicyclic aromatic system substituted at position 2.
  • Prop-2-enyl linker : An allylic group connecting the benzimidazole to the pyrrolidinone.

Strategic bond disconnections suggest two synthetic pathways:

  • Pathway A : Late-stage coupling of pre-formed benzimidazole and pyrrolidinone subunits via propenyl spacers.
  • Pathway B : Sequential assembly starting with pyrrolidinone functionalization followed by benzimidazole annulation.

Synthesis of the Pyrrolidin-2-One Core

Lactamization of γ-Aminobutyric Acid Derivatives

The pyrrolidinone ring is commonly synthesized via cyclization of γ-aminobutyric acid (GABA) analogs. For 1-methyl substitution:

  • Methylation of GABA : Treatment of γ-aminobutyric acid with methyl iodide in alkaline conditions yields 1-methyl-GABA.
  • Lactam formation : Intramolecular cyclization under acidic (e.g., HCl/EtOH) or dehydrating (e.g., PCl₅) conditions generates 1-methylpyrrolidin-2-one.

Key reaction parameters :

Step Reagent Temperature Yield
Methylation CH₃I, NaOH 0–25°C 85–90%
Cyclization HCl, EtOH Reflux 78%

Alternative Route via α-Bromoketone Intermediate

Analogous to pyrovalerone synthesis, bromination of 1-(4-methylphenyl)pentan-1-one followed by pyrrolidine substitution provides structural parallels:

  • Bromination : Br₂/AlCl₃ selectively α-brominates ketones without ring halogenation.
  • Amine substitution : Reaction with pyrrolidine at 20–25°C yields pyrrolidinyl ketones.

Adaptation for pyrrolidinone :

  • Replace phenyl ketone with GABA-derived intermediates.
  • Use NH₃ or methylamine for lactam ring closure.

Benzimidazole Moiety Construction

Condensation of o-Phenylenediamine

The benzimidazole ring forms via acid-catalyzed condensation with carboxylic acid derivatives:

  • Substrate selection : Propionic acid derivatives install the prop-2-enyl group post-annulation.
  • Reaction conditions :
    • o-Phenylenediamine + acrylic acid in HCl (4 M, reflux, 12 h).
    • Yields 2-prop-2-enylbenzimidazole after dehydration.

Optimization challenges :

  • Competing formation of 1H-benzimidazole vs. 2-substituted isomers.
  • Prop-2-enyl group sensitivity to polymerization under acidic conditions.

Coupling Strategies for Subunit Integration

Propenyl Spacer Installation

Allylic Alkylation
  • Substrate : 4-Chloropyrrolidin-2-one and 2-lithiobenzimidazole.
  • Conditions : Pd(PPh₃)₄ catalyst, THF, −78°C to 25°C.
  • Yield : ~60% (based on analogous Stille couplings).
Heck Coupling
  • Reactants : 4-Vinylpyrrolidin-2-one and 2-iodobenzimidazole.
  • Catalyst : Pd(OAc)₂, P(o-tol)₃, Et₃N.
  • Selectivity : β-hydride elimination ensures trans-configuration.

Integrated Synthetic Pathways

Pathway A: Sequential Annulation and Coupling

  • Synthesize 1-methylpyrrolidin-2-one via GABA lactamization.
  • Prepare 2-prop-2-enylbenzimidazole from o-phenylenediamine.
  • Couple subunits using Pd-catalyzed Heck reaction.

Advantages :

  • Modular approach allows independent optimization.
  • High purity at each stage.

Disadvantages :

  • Low coupling efficiency (~50%) due to steric hindrance.

Pathway B: Tandem Cyclization-Alkylation

  • React 1-methyl-GABA with 2-chlorobenzimidazole.
  • Perform one-pot cyclization and allylic alkylation.

Conditions :

  • K₂CO₃, DMF, 80°C, 24 h.
  • Yield: 42% (estimated from analogous systems).

Comparative Analysis of Methods

Parameter Pathway A Pathway B
Total Yield 32% 42%
Step Count 3 2
Purification Complexity High Moderate
Scalability Limited Feasible

Key observations :

  • Pathway B’s tandem steps reduce intermediate isolation but require precise stoichiometry.
  • Heck coupling (Pathway A) offers superior stereocontrol but demands expensive catalysts.

Chemical Reactions Analysis

1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s unique structure combines a pyrrolidinone core with a benzimidazole-prop-2-enyl side chain. Key structural comparisons include:

4-(1H-Benzimidazol-2-yl)-1-benzylpyrrolidin-2-one ()
  • Substituents: Benzyl group at the pyrrolidinone nitrogen.
  • Key Differences : The absence of the prop-2-enyl group on benzimidazole and the presence of a benzyl substituent may reduce lipophilicity compared to the target compound.
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one ()
  • Substituents: Chlorophenol and thioxo-oxadiazole moieties.
  • Activity : Exhibits 1.5× higher antioxidant activity than ascorbic acid via DPPH radical scavenging.
  • Comparison : The target compound’s allyl group may enhance radical scavenging due to conjugated double bonds, though this requires experimental validation.
1-Methyl-4-(methylamino)pyrrolidin-2-one ()
  • Substituents: Methylamino group at the 4-position.
  • Physical Properties : Molar mass = 128.17 g/mol, pKa = 8.30.

Pharmacological Activity Comparisons

Antioxidant Activity
  • : Pyrrolidinone derivatives with thioxo-oxadiazole substituents show enhanced antioxidant capacity (1.35–1.5× ascorbic acid).
  • Target Compound : The allyl group may stabilize free radicals via resonance, but activity data is unavailable.
Anti-Alzheimer’s Potential
  • : Derivatives like 3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one exhibit AChE inhibition comparable to donepezil.

Physical and Chemical Properties

Property Target Compound 1-Methyl-4-(methylamino)pyrrolidin-2-one 4-(1H-Benzimidazol-2-yl)-1-benzylpyrrolidin-2-one
Molar Mass (g/mol) ~327.36 (estimated) 128.17 307.36
Lipophilicity High (allyl + benzimidazole) Moderate (methylamino) Moderate (benzyl)
Therapeutic Potential Unreported Limited Neurological applications (inferred)

Biological Activity

1-Methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H23N3O
  • Molecular Weight : 297.402 g/mol
  • IUPAC Name : 1-(2-Methylpropyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes.

Inhibition of Enzymes

Research indicates that this compound may act as an inhibitor of certain enzymes, which could potentially lead to therapeutic effects in various diseases. For example:

  • Indoleamine 2,3-dioxygenase (IDO) : Some studies suggest that compounds structurally related to benzimidazole derivatives can inhibit IDO, an enzyme involved in tryptophan metabolism and immune regulation. This inhibition can have implications in cancer therapy and autoimmune diseases .

Biological Activities

This compound exhibits several biological activities:

Antitumor Activity

Several studies have shown that benzimidazole derivatives possess significant antitumor properties. The mechanism often involves:

  • Inducing apoptosis in cancer cells.
  • Inhibiting cell proliferation through cell cycle arrest.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. The efficacy can be attributed to its ability to disrupt microbial cell membranes or inhibit vital metabolic pathways.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the cytotoxic effects of benzimidazole derivatives on human cancer cell lines, revealing significant growth inhibition at micromolar concentrations.
Study 2 Evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) below 50 µg/mL.
Study 3 Explored the potential of IDO inhibition by related compounds, suggesting enhanced immune responses in preclinical cancer models.

Q & A

Basic: What are standard synthetic protocols for synthesizing 1-methyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one and related benzimidazole-pyrrolidinone hybrids?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core. For example:

  • Step 1 : Condensation of 1-substituted pyrrolidinone derivatives (e.g., 1-methylpyrrolidin-2-one) with 1,2-diaminobenzene under acidic reflux conditions (HCl, 4 M, 24 h) to form the benzimidazole ring .
  • Step 2 : Introduction of the prop-2-enyl group via alkylation or nucleophilic substitution, often using allyl bromide in the presence of a base (e.g., K₂CO₃) .
  • Optimization : Solvent choice (DMF or ethanol), reaction temperature (80–150°C), and catalyst (e.g., p-toluenesulfonic acid) significantly impact yield and purity .

Advanced: How can reaction conditions be optimized to mitigate side reactions (e.g., dimerization) during allylation of the benzimidazole nitrogen?

Methodological Answer:

  • Temperature Control : Lowering reaction temperature (40–60°C) reduces radical-mediated dimerization of the allyl group.
  • Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and minimize competing pathways .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) can direct regioselectivity, though this requires rigorous exclusion of moisture .
  • Real-Time Monitoring : TLC or HPLC-MS helps track intermediate formation and adjust conditions dynamically .

Basic: What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., allyl group integration at δ 5.0–6.0 ppm; pyrrolidinone carbonyl at ~175 ppm) .
  • ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) and detects impurities .
  • FT-IR : Identifies key functional groups (C=O stretch at ~1680 cm⁻¹, benzimidazole N-H at ~3400 cm⁻¹) .

Advanced: How can X-ray crystallography resolve ambiguities in the spatial arrangement of the allylbenzimidazole-pyrrolidinone system?

Methodological Answer:

  • Crystallization : Slow evaporation from DMSO/water mixtures often yields suitable single crystals .
  • SHELX Refinement : Use SHELXL for structure solution and refinement, particularly for handling torsional flexibility in the allyl group .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···O hydrogen bonds stabilizing the pyrrolidinone ring) .

Basic: What preliminary assays are recommended for evaluating biological activity?

Methodological Answer:

  • In Vitro Screening : Test against kinase enzymes (e.g., EGFR, VEGFR) due to benzimidazole’s affinity for ATP-binding pockets .
  • Cytotoxicity Assays : Use MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 μM .
  • Solubility Profiling : Determine logP values via shake-flask method to guide formulation studies .

Advanced: How can structure-activity relationship (SAR) studies rationalize conflicting bioactivity data across analogs?

Methodological Answer:

  • Substituent Scanning : Compare fluorophenyl, chlorophenyl, and methoxyphenyl derivatives to assess electronic effects on receptor binding .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., β3-adrenergic receptor) to identify steric clashes caused by allyl group orientation .
  • Meta-Analysis : Reconcile contradictory data by normalizing assay conditions (e.g., ATP concentration in kinase assays) .

Basic: What computational tools predict the physicochemical properties of this compound?

Methodological Answer:

  • LogP/LogD Estimation : Use MarvinSketch or ACD/Labs to calculate partition coefficients, critical for blood-brain barrier penetration studies .
  • pKa Prediction : ADMET Predictor™ identifies ionizable groups (e.g., pyrrolidinone nitrogen) affecting solubility .
  • DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals for redox stability assessment .

Advanced: How can thermal stability and degradation pathways be analyzed for formulation development?

Methodological Answer:

  • TGA/DSC : Determine decomposition onset temperature (~200°C for benzimidazoles) and identify polymorphic transitions .
  • Forced Degradation Studies : Expose to acid (0.1 M HCl), base (0.1 M NaOH), and UV light to identify labile sites (e.g., allyl group oxidation) .
  • LC-QTOF-MS : Characterize degradation products (e.g., epoxidation of the allyl moiety) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.